molecular formula C16H14FNO3 B11171034 Ethyl 4-[(3-fluorobenzoyl)amino]benzoate

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate

Cat. No.: B11171034
M. Wt: 287.28 g/mol
InChI Key: GVNNQVKHGHSDLN-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate is an organic compound with the molecular formula C16H14FNO3 It is a derivative of benzoic acid and contains both ethyl and fluorobenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-fluorobenzoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.

Major Products Formed

    Oxidation: Formation of 4-[(3-fluorobenzoyl)amino]benzoic acid.

    Reduction: Formation of ethyl 4-[(3-fluorobenzyl)amino]benzoate.

    Substitution: Formation of ethyl 4-[(3-fluorobenzoyl)amino]-3-bromobenzoate.

Scientific Research Applications

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate can be compared with other similar compounds, such as:

Uniqueness

The presence of the 3-fluorobenzoyl group in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C11H10FNO2
  • Molecular Weight : 219.20 g/mol

The presence of the fluorine atom in the aromatic ring is significant as it can enhance the compound's biological activity by influencing its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It may bind to receptors, modulating signal transduction pathways that affect cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These results indicate that the compound has a promising potential as an anti-cancer agent.

In Vivo Studies

In vivo experiments have provided insights into the pharmacokinetics and therapeutic efficacy of this compound. A study involving mice showed:

  • Dosage : Administered at doses of 50 mg/kg.
  • Survival Rate : Increased survival rates in tumor-bearing mice compared to control groups.

Histological examinations revealed reduced tumor size and lower levels of proliferative markers, suggesting effective tumor suppression.

Case Studies

  • Gastroprotective Effects : A case study highlighted the gastroprotective properties of similar compounds, indicating that this compound may also confer protective effects on gastric mucosa by enhancing mucus secretion and reducing oxidative stress markers like malondialdehyde (MDA) .
  • Fluorinated Compounds in Cancer Therapy : Research has shown that fluorinated compounds often exhibit enhanced bioactivity due to increased lipophilicity and metabolic stability, which could apply to this compound as well .

Structure-Activity Relationship (SAR)

The incorporation of the fluorine atom into the benzoic acid moiety appears to enhance the compound's binding affinity to target proteins. Studies indicate that modifications in the aromatic ring can lead to variations in biological activity:

SubstituentBiological ActivityReference
FluoroIncreased potency
ChloroModerate potency

Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

ethyl 4-[(3-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14FNO3/c1-2-21-16(20)11-6-8-14(9-7-11)18-15(19)12-4-3-5-13(17)10-12/h3-10H,2H2,1H3,(H,18,19)

InChI Key

GVNNQVKHGHSDLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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